7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 868146-90-1

7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3123378
CAS Number: 868146-90-1
Molecular Formula: C21H26Cl2N6O2
Molecular Weight: 465.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Adenosine Receptors: Some purine derivatives act as adenosine receptor agonists or antagonists. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and inflammation [].
  • Phosphodiesterases: Certain purine derivatives inhibit phosphodiesterases, enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP. Inhibition of phosphodiesterases can lead to increased levels of these signaling molecules, which can have various downstream effects [].
Applications
  • Pharmaceuticals: The compound could be explored for its potential as a therapeutic agent. Similar purine derivatives have shown promise in treating various conditions, including cancer [], HIV [], and antimicrobial infections [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    Compound Description: This compound serves as a base structure for a series of 8-alkylamino substituted derivatives investigated for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive properties []. The compound itself exhibited strong prophylactic antiarrhythmic activity [].

    Compound Description: This group encompasses several derivatives synthesized by adding various alkylamino substituents to the 8th position of the purine ring of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride []. These modifications were explored for their impact on cardiovascular activity and adrenoreceptor affinity [].

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

    Compound Description: This xanthine ligand is known for its potency and selectivity towards the human A2B adenosine receptor [].

    Relevance: Although not explicitly stated as a direct derivative, this compound shares structural similarities with 7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, particularly the presence of a substituted benzyl group at the 8th position of the 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione core. This structural feature was thought to contribute to the A2B receptor affinity in a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives [], suggesting potential relevance to the target compound.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    Compound Description: This compound is a novel, potent adenosine A1 and A2A receptor dual antagonist []. It shows promising results in animal models for Parkinson's disease and cognitive function enhancement [].

    Compound Description: This compound is a specific adenosine A2A antagonist used in research on Parkinson's disease and cognitive function [, ]. It has demonstrated efficacy in reversing motor impairments and enhancing cognitive performance in animal models [].

    Relevance: While structurally different from the target compound, KW-6002 is included due to its activity as an adenosine A2A receptor antagonist, particularly in the context of Parkinson's disease [, ]. As the target compound contains a theophylline core, it may exhibit interactions with adenosine receptors. Therefore, KW-6002 serves as a relevant comparison point for potential therapeutic applications and mechanisms related to adenosine receptor modulation.

Caffeine

    Compound Description: Caffeine, a widely consumed stimulant, is known to act as a non-selective antagonist of adenosine receptors, including A2A receptors []. Epidemiological studies suggest a correlation between caffeine consumption and a reduced risk of developing Parkinson's disease [].

    Relevance: Although structurally distinct, Caffeine is included due to its activity as a non-selective adenosine receptor antagonist, primarily through its interaction with A2A receptors []. Given that the target compound, based on a theophylline structure, might also interact with adenosine receptors, caffeine's effects provide a relevant comparison point, particularly regarding potential neuroprotective effects associated with adenosine receptor modulation.

A series of 7-arylalkyl-8-(3,5-R,R1-pyrazole-1-yl)theophyllines

    Compound Description: This series comprises compounds synthesized by reacting 8-hydrazinyl-1,3,-dimethyl-7(fenetyl-, 3-phenylpropyl-, 3-phenylalyl)-1H-purine-2,6(3H,7H)-diones with various mono- and dicarbonyl compounds []. The resulting compounds contain both theophylline and pyrazole moieties, aiming to combine potentially bioactive heterocycles [].

Series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

    Compound Description: This series encompasses a group of compounds synthesized and evaluated for their antiasthmatic potential, particularly their vasodilatory effects []. These compounds were designed as potential phosphodiesterase 3 inhibitors, a target for anti-asthmatic therapies [].

Properties

CAS Number

868146-90-1

Product Name

7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C21H26Cl2N6O2

Molecular Weight

465.38

InChI

InChI=1S/C21H26Cl2N6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3

InChI Key

FDCNLTQJGIADEP-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.